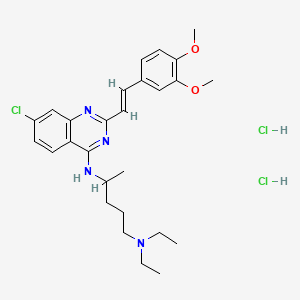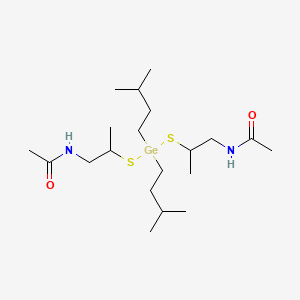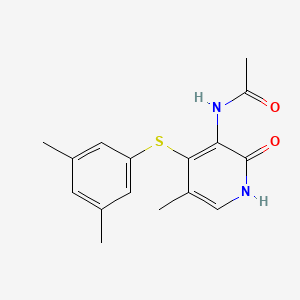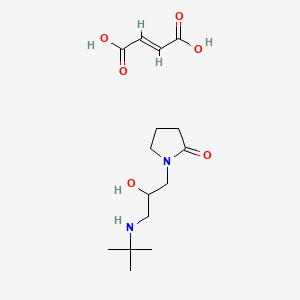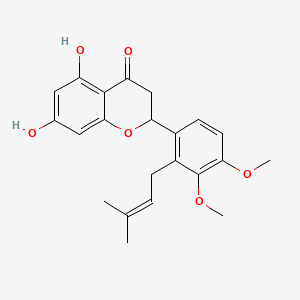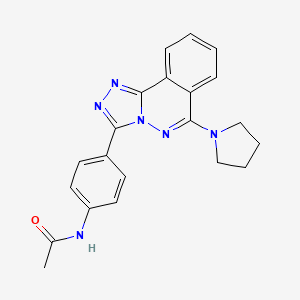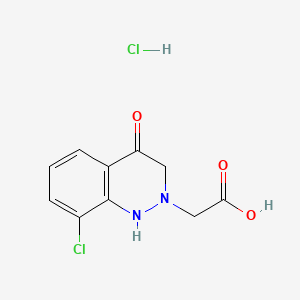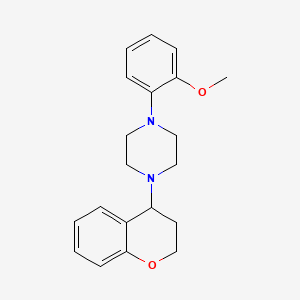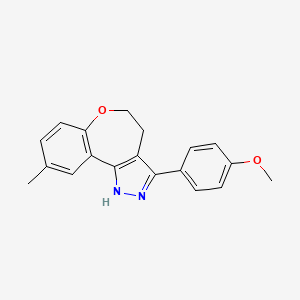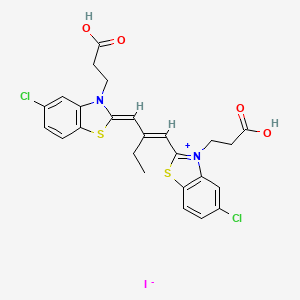
Piperazine, 1-(1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl)-4-methyl- is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl group and a methyl group. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl)-4-methyl- typically involves the reaction of piperazine with a suitable acylating agent. One common method involves the use of 1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyric acid chloride as the acylating agent. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Piperazine, 1-(1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl)-4-methyl- can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control reaction conditions such as temperature, pressure, and reaction time. The product is typically purified using techniques such as recrystallization or distillation to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-(1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with new functional groups replacing the original substituents.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl)-4-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antitumor properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly for the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or inhibit the proliferation of cancer cells by inducing apoptosis.
Vergleich Mit ähnlichen Verbindungen
Piperazine, 1-(1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl)-4-methyl- can be compared with other piperazine derivatives, such as:
Piperazine, 1-(1,4-dioxo-4-phenylbutyl)-4-methyl-: Lacks the trifluoromethyl group, which may result in different biological activities and chemical properties.
Piperazine, 1-(1,4-dioxo-4-(4-chlorophenyl)butyl)-4-methyl-: Contains a chlorophenyl group instead of a trifluoromethyl group, leading to variations in reactivity and potency.
Piperazine, 1-(1,4-dioxo-4-(2,4-dimethylphenyl)butyl)-4-methyl-: Features a dimethylphenyl group, which may affect its pharmacokinetic and pharmacodynamic properties.
The uniqueness of Piperazine, 1-(1,4-dioxo-4-(3-(trifluoromethyl)phenyl)butyl)-4-methyl- lies in its trifluoromethyl group, which can enhance its lipophilicity, metabolic stability, and overall biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
93040-73-4 |
|---|---|
Molekularformel |
C16H19F3N2O2 |
Molekulargewicht |
328.33 g/mol |
IUPAC-Name |
1-(4-methylpiperazin-1-yl)-4-[3-(trifluoromethyl)phenyl]butane-1,4-dione |
InChI |
InChI=1S/C16H19F3N2O2/c1-20-7-9-21(10-8-20)15(23)6-5-14(22)12-3-2-4-13(11-12)16(17,18)19/h2-4,11H,5-10H2,1H3 |
InChI-Schlüssel |
NZEYNYYSYYTRAD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(=O)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


